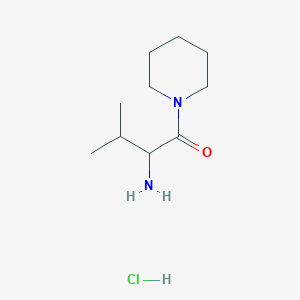

2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride

描述

属性

IUPAC Name |

2-amino-3-methyl-1-piperidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)9(11)10(13)12-6-4-3-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKWFVZQZLIDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56415-12-4 | |

| Record name | 2-amino-3-methyl-1-(piperidin-1-yl)butan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 234.77 g/mol. The compound features a butanone backbone and a piperidine moiety, which are critical for its biological interactions and activities. It appears as a white crystalline powder and is soluble in water, ethanol, and methanol.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly within the central nervous system (CNS). Its primary effects are linked to the modulation of neurotransmitter systems, including dopamine and norepinephrine pathways. This suggests potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and cognitive enhancement.

The compound's mechanism of action involves interaction with various receptors and enzymes in the brain. It has been shown to influence neurochemical pathways, potentially leading to enhanced cognitive functions or mood elevation. In vitro studies have demonstrated varying affinities for different receptor subtypes, indicating that structural modifications could enhance efficacy or reduce side effects.

Interaction Studies

Studies have focused on how this compound interacts with neurotransmitter receptors. Notably, it has been observed to bind to dopamine D2 receptors and norepinephrine transporters, which may contribute to its stimulant effects.

Case Studies

Several case studies have explored the compound's effects on animal models. For instance, one study reported that administration of the compound led to increased locomotor activity in rodents, suggesting stimulant properties consistent with dopamine modulation. Another study highlighted its potential neuroprotective effects in models of neurodegeneration, indicating that it may mitigate oxidative stress and inflammation in neuronal cells.

Applications

Given its profile, this compound holds promise for various therapeutic applications:

- Cognitive Enhancement : Potential use in ADHD treatment due to its stimulant-like effects.

- Neuroprotection : Possible application in neurodegenerative diseases through antioxidant mechanisms.

- Pharmaceutical Development : Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry.

Summary of Key Findings

| Study Type | Key Findings |

|---|---|

| Interaction Study | Binds to dopamine D2 receptors; influences norepinephrine transporters |

| Animal Model Study | Increased locomotor activity; potential neuroprotective effects |

科学研究应用

Research indicates that 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride exhibits notable effects on the central nervous system (CNS). Its interactions with neurotransmitter systems suggest several potential applications:

- Cognitive Enhancement : The compound may enhance cognitive functions by influencing dopamine and norepinephrine pathways. This suggests its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive impairments .

- Stimulant Properties : Preliminary studies indicate stimulant-like effects, which could be beneficial in conditions characterized by low energy or motivation .

Potential Therapeutic Applications

The unique structure of this compound makes it a valuable candidate for further exploration in medicinal chemistry. Some notable applications include:

| Application Area | Description |

|---|---|

| ADHD Treatment | Potential use as a cognitive enhancer targeting neurotransmitter systems. |

| Mood Disorders | Possible applications in treating mood disorders due to stimulant properties. |

| Neuropharmacology Research | Investigating interactions with various CNS receptors for drug development. |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- In Vitro Studies : Research has demonstrated varying affinities for different receptor subtypes related to dopamine and norepinephrine, indicating potential for tailored therapeutic applications .

- Animal Studies : Preliminary animal studies suggest that the compound may improve cognitive function and behavior in models of ADHD, warranting further investigation into its mechanisms of action .

相似化合物的比较

Key Observations :

- Morpholinyl vs. Piperidinyl : The morpholine analog (C₉H₁₉ClN₂O₂) introduces an oxygen atom, likely increasing polarity and hydrogen-bonding capacity compared to the piperidine-based target compound . This could influence solubility and receptor interactions in biological systems.

- Methyl-Piperidinyl Derivatives : Methyl substitution at positions 2, 3, or 4 on the piperidine ring (e.g., CAS 1236272-28-8) introduces steric and electronic effects. For instance, a 2-methyl group may hinder binding to flat aromatic regions in enzymes or receptors, as seen in other inhibitor studies .

- Piperazine derivatives are often used in pharmaceuticals for improved pharmacokinetic profiles .

Functional Group Comparisons with Broader Compounds

ALDH Inhibitors ()

Compounds such as Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) share the piperidinyl group and hydrochloride salt but differ in the propanone backbone and aryl substituents. The target compound’s butanone chain and amino group may enhance flexibility and hydrogen-bonding interactions compared to Aldi-4’s rigid chlorophenyl moiety .

Tobacco-Specific Nitrosamines ()

4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK, CAS 64091-91-4) shares a butanone structure but includes a pyridyl group and nitrosamine functionality. Unlike NNK, the target compound lacks carcinogenic nitrosamine groups and instead features a piperidinyl-amine, reducing genotoxic risk .

Fexofenadine Derivatives ()

Fexofenadine-related compounds (e.g., C₃₂H₃₇NO₄) incorporate bulky aromatic and piperidinyl groups but lack the amino-ketone core. This highlights the target compound’s simpler structure, which may favor synthetic accessibility and metabolic stability .

准备方法

General Synthetic Approach

The synthesis typically starts with the formation of the butanone backbone, functionalized with an amino group and a piperidine ring substituent. The key steps involve:

- Formation of the ketone intermediate : Introduction of the butanone structure with appropriate substituents.

- Alkylation or substitution with piperidine derivatives : Reaction of the ketone intermediate with piperidine or its derivatives to form the piperidinyl-substituted butanone.

- Conversion to hydrochloride salt : The free base is converted to its hydrochloride salt to improve stability and handling.

These steps require precise control of reaction conditions such as temperature, solvent choice, and pH to achieve high purity and yield.

Detailed Synthetic Route

While specific detailed procedures for this compound are limited in the literature, analogous compounds and related piperidinyl butanones provide insight into the preparation methods:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-amino ketone intermediate | Reaction of appropriate α-keto acid derivatives with ammonia or amines | Formation of 2-amino-3-methylbutanone framework |

| 2 | Nucleophilic substitution with piperidine | Reaction of ketone intermediate with piperidine under basic conditions (e.g., sodium carbonate) in solvents like methyl isobutyl ketone or DMF/toluene mixtures | Formation of 1-(1-piperidinyl)-1-butanone moiety |

| 3 | Salt formation | Treatment of free base with hydrochloric acid in suitable solvent | Formation of hydrochloride salt for enhanced stability |

This general scheme aligns with the known synthetic strategies for similar amino ketone piperidine derivatives.

Reaction Conditions and Optimization

- Solvent choice : Methyl isobutyl ketone, DMF, toluene, or mixtures thereof are commonly used to dissolve reactants and control reaction kinetics.

- Temperature : Reactions are typically carried out between 5 °C to reflux temperatures (up to 150 °C) depending on the step to balance reaction rate and selectivity.

- Bases : Sodium carbonate or sodium hydrogen carbonate are employed to neutralize acids formed and promote nucleophilic substitution.

- Atmosphere : Nitrogen gas atmosphere is preferred to prevent oxidation and formation of colored impurities that reduce purity.

- Purification : Acid-base extraction and recrystallization are used to isolate the hydrochloride salt in high purity (>99% by HPLC).

Purification and Yield

Purification is critical due to the formation of side products such as dimers or oxidized impurities. The hydrochloride salt is typically obtained by:

- Acidic extraction of the free base into aqueous phase.

- Neutralization with aqueous sodium hydroxide.

- Recrystallization from solvents like methanol or butanone to achieve pharmaceutical-grade purity.

Yields for similar compounds in literature range from 70% to over 99% purity after purification.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | α-keto acid derivatives, piperidine | High purity reagents recommended |

| Solvent | Methyl isobutyl ketone, DMF/toluene | Solvent choice affects yield and purity |

| Base | Sodium carbonate, sodium hydrogen carbonate | Neutralizes acid by-products |

| Temperature | 5 °C to 150 °C | Controlled to optimize reaction rate |

| Atmosphere | Nitrogen | Prevents oxidation |

| Purification | Acid-base extraction, recrystallization | Achieves >99% purity |

| Yield | 70-90% (crude), >99% purity after purification | Dependent on reaction control |

Research Findings and Considerations

- The compound's synthesis benefits from intermediate formation of acid addition salts to facilitate purification and improve overall yield.

- Avoidance of potentially genotoxic alkylating agents (e.g., benzhydryl bromide/chloride) is recommended for safer synthesis.

- Protection from oxidation is essential to prevent colored impurities, which complicate purification.

- The hydrochloride salt form is preferred for stability and ease of handling in pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-Amino-3-methyl-1-(1-piperidinyl)-1-butanone hydrochloride with high purity?

- Methodological Answer : Optimize reaction conditions using a two-step process: (1) Condensation of 3-methyl-2-aminobutanone with piperidine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours. (2) Hydrochloride salt formation via HCl gas bubbling in anhydrous diethyl ether. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) and confirm crystallinity using X-ray diffraction . Post-synthesis, purify via recrystallization from ethanol/water (70:30 v/v) to achieve ≥98% purity.

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Employ a multi-technique approach:

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm the piperidinyl moiety (δ 1.4–2.8 ppm for piperidine protons) and butanone backbone (δ 2.1–2.5 ppm for methyl groups) .

- FT-IR : Verify ketone (C=O stretch at ~1700 cm⁻¹) and ammonium chloride (N–H bend at ~1600 cm⁻¹) functional groups .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 40:60) with UV detection at 210 nm to assess purity (>99%) .

Q. How should stability studies be designed to evaluate degradation under stress conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stability : Heat at 60°C for 14 days in sealed vials; monitor via HPLC for decomposition products (e.g., free amine or ketone derivatives) .

- Hydrolytic Stability : Incubate in pH 3, 7, and 9 buffers at 40°C for 7 days; quantify degradation using LC-MS to identify hydrolysis pathways .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess changes in UV absorbance spectra .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data across assay platforms?

- Methodological Answer : Address variability by:

- Assay Standardization : Use a reference antagonist (e.g., haloperidol for dopamine receptors) to normalize data across platforms .

- Buffer Optimization : Prepare ammonium acetate buffer (pH 6.5) to maintain ionic strength and prevent non-specific binding artifacts .

- Data Reconciliation : Apply statistical models (e.g., Bland-Altman analysis) to quantify inter-assay variability and identify outlier conditions .

Q. What computational strategies predict the compound’s interaction with enzymatic targets, and how are they validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 3A4 (CYP3A4). Set grid parameters to cover the active site (center: x=15.4, y=12.8, z=53.6; size: 25 ų) .

- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 forcefield to assess binding stability; validate with experimental IC50 values from radioligand displacement assays .

Q. How is enantiomeric purity assessed, and what methods prevent chiral inversion during storage?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers; detect at 254 nm .

- Storage Mitigation : Store lyophilized samples at -20°C in amber vials with desiccants to minimize racemization .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis steps; install local exhaust ventilation to limit airborne exposure .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。